molecular formula C10H8ClF3 B3314776 2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene CAS No. 951889-27-3

2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene

Cat. No.: B3314776
CAS No.: 951889-27-3
M. Wt: 220.62 g/mol
InChI Key: BLMFMJWQXAROJX-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene typically involves the reaction of 2-chloro-3-[(2-trifluoromethyl)phenyl]propanoic acid with a dehydrating agent to form the corresponding propene derivative. Common dehydrating agents used in this reaction include phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as transition metal complexes can be employed to facilitate the reaction and improve selectivity. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl (OH) or amino (NH2) groups, using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Epoxides, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)phenol
  • 2-Chloro-α,α,α-trifluoro-m-toluic acid
  • 4-Chloro-2-(trifluoromethyl)phenyl isocyanate

Uniqueness

2-Chloro-3-[(2-trifluoromethyl)phenyl]-1-propene is unique due to its combination of a trifluoromethyl group and a propene chain, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3/c1-7(11)6-8-4-2-3-5-9(8)10(12,13)14/h2-5H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMFMJWQXAROJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213629
Record name 1-(2-Chloro-2-propen-1-yl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-27-3
Record name 1-(2-Chloro-2-propen-1-yl)-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-2-propen-1-yl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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